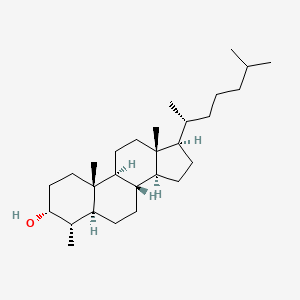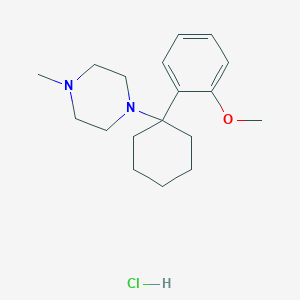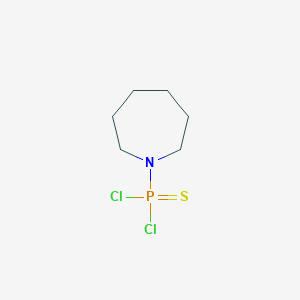
2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol is an organic compound characterized by the presence of two 3,4-dimethylphenyl groups attached to a butane-2,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol typically involves the reaction of 3,4-dimethylbenzaldehyde with butane-2,3-diol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of yield and purity. Microreactors and solid-supported reagents are often employed to facilitate the reaction and in-line purification processes .
化学反応の分析
Types of Reactions: 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity .
類似化合物との比較
2,3-Butanediol: A simpler diol with similar hydroxyl functionality but lacking the aromatic groups.
2,3-Dimethylbutane: A hydrocarbon with a similar carbon backbone but without hydroxyl groups or aromatic rings.
Uniqueness: 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol is unique due to the presence of both hydroxyl groups and aromatic rings, which confer distinct chemical and physical properties.
特性
CAS番号 |
13131-79-8 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
2,3-bis(3,4-dimethylphenyl)butane-2,3-diol |
InChI |
InChI=1S/C20H26O2/c1-13-7-9-17(11-15(13)3)19(5,21)20(6,22)18-10-8-14(2)16(4)12-18/h7-12,21-22H,1-6H3 |
InChIキー |
LXKVVKXOFKKNRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)(C(C)(C2=CC(=C(C=C2)C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
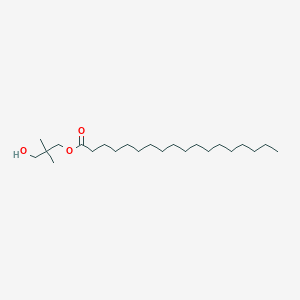

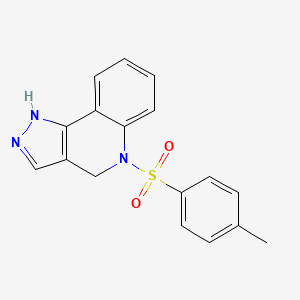
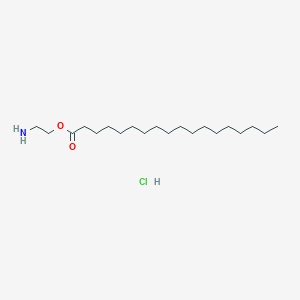
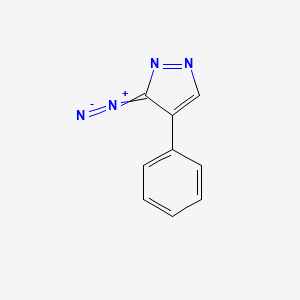
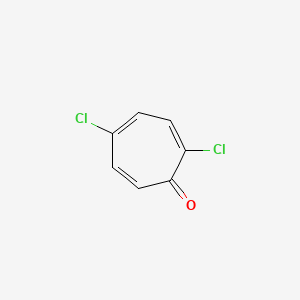
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

